1-[(2,5-diethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
CAS No.: 321341-05-3
Cat. No.: VC21375908
Molecular Formula: C15H20N2O4S
Molecular Weight: 324.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 321341-05-3 |
|---|---|
| Molecular Formula | C15H20N2O4S |
| Molecular Weight | 324.4g/mol |
| IUPAC Name | 1-(2,5-diethoxyphenyl)sulfonyl-3,5-dimethylpyrazole |
| Standard InChI | InChI=1S/C15H20N2O4S/c1-5-20-13-7-8-14(21-6-2)15(10-13)22(18,19)17-12(4)9-11(3)16-17/h7-10H,5-6H2,1-4H3 |
| Standard InChI Key | LPSOUXNGAPLUHJ-UHFFFAOYSA-N |
| SMILES | CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)N2C(=CC(=N2)C)C |
| Canonical SMILES | CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)N2C(=CC(=N2)C)C |
Introduction
Structural Characterization and Basic Properties
Chemical Identity and Nomenclature
1-[(2,5-diethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole belongs to the class of sulfonylpyrazoles, which are characterized by the presence of a sulfonyl group connecting a substituted phenyl ring to a pyrazole nucleus. The compound features a 3,5-dimethylpyrazole moiety connected via a sulfonyl bridge to a 2,5-diethoxyphenyl group. This arrangement creates a molecule with potential for diverse chemical interactions and biological activities.
The compound is identified by several key parameters:
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CAS Registry Number: 321341-05-3
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Molecular Formula: C15H20N2O4S
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IUPAC Name: 1-[(2,5-diethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
Physicochemical Properties
The physicochemical properties of 1-[(2,5-diethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole determine its behavior in chemical reactions, biological systems, and potential pharmaceutical applications. These properties are summarized in Table 1.
Table 1: Physicochemical Properties of 1-[(2,5-diethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 324.4 g/mol | |
| Physical State | Solid (predicted) | |
| Density | 1.23±0.1 g/cm³ | |
| Boiling Point | 511.8±60.0 °C | |
| pKa | -3.99±0.19 | |
| Solubility | Soluble in most organic solvents (predicted) |
The compound possesses a relatively high molecular weight and boiling point, which suggests stability under standard laboratory conditions. The negative pKa value indicates that the compound is a weak acid, which may influence its reactivity in various chemical transformations and biological interactions.
Synthesis Methodologies
Standard Synthetic Approach
The synthesis of 1-[(2,5-diethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole typically follows a well-established procedure that involves the reaction of 2,5-diethoxybenzenesulfonyl chloride with 3,5-dimethylpyrazole. This reaction occurs in the presence of a base, commonly triethylamine, which serves to neutralize the hydrogen chloride produced during the reaction and facilitate the formation of the N-S bond.
The general synthetic route can be described as follows:
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Preparation of 2,5-diethoxybenzenesulfonyl chloride from the corresponding 2,5-diethoxybenzene through sulfonation and chlorination steps
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Reaction of the sulfonyl chloride with 3,5-dimethylpyrazole in dichloromethane
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Addition of triethylamine as a base to capture the liberated HCl
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Purification through standard techniques such as recrystallization or column chromatography
This synthetic approach typically yields the target compound with high purity, making it suitable for subsequent applications in chemical research and biological testing.
Chemical Reactivity and Applications
Chemical Reactions
1-[(2,5-diethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole can participate in various chemical transformations, primarily due to the reactivity of its pyrazole ring and the sulfonyl group. The compound can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Potential reaction types include:
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Electrophilic substitution reactions at the pyrazole ring
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Nucleophilic substitution reactions at the sulfonyl group
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Modifications of the ethoxy groups through transesterification or dealkylation
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Functionalization of the methyl groups through oxidation or halogenation
These reactions can lead to the formation of various derivatives with potentially enhanced or modified properties, expanding the chemical space accessible from this compound.
Applications in Organic Synthesis
The compound serves as a valuable building block in organic synthesis, particularly for the construction of more complex molecules with potential biological activities. Its structural features make it suitable for:
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Serving as a scaffold for the introduction of additional functional groups
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Acting as an intermediate in the synthesis of pyrazole-based pharmaceutical agents
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Functioning as a reagent in certain organic transformations
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Contributing to the development of novel heterocyclic systems through ring-modification reactions
The presence of the sulfonyl group provides a reactive site for further transformations, while the pyrazole ring offers opportunities for functionalization at multiple positions, making this compound a versatile synthetic intermediate.
Comparison with Related Compounds
Structural Analogs
Understanding the similarities and differences between 1-[(2,5-diethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole and related compounds provides valuable context for interpreting its properties and potential applications.
Table 2: Comparison of 1-[(2,5-diethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole with a Related Compound
| Property | 1-[(2,5-diethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole | 3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole |
|---|---|---|
| Molecular Formula | C15H20N2O4S | C11H11N3O4S |
| Molecular Weight | 324.4 g/mol | 281.29 g/mol |
| CAS Number | 321341-05-3 | 13658-73-6 |
| Key Structural Difference | Contains diethoxyphenyl group | Contains nitrophenyl group |
| Potential Impact on Activity | Enhanced lipophilicity, possible H-bond interactions through ethoxy groups | Potential electronic effects from nitro group, different H-bonding pattern |
3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole, a structural analog, differs from the target compound primarily in the substitution pattern on the phenyl ring . While both compounds share the 3,5-dimethylpyrazole core and sulfonyl linker, the replacement of the diethoxy groups with a nitro group introduces different electronic and steric properties, potentially resulting in distinct biological activities and chemical reactivities.
Future Research Directions
Technological Approaches
Advanced technologies could facilitate the investigation of 1-[(2,5-diethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole's properties and applications:
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Computational methods such as molecular docking and molecular dynamics simulations to predict the compound's interactions with biological targets
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High-throughput screening approaches to rapidly assess the compound's activity against diverse biological targets
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Advanced synthetic techniques, including flow chemistry and microwave-assisted synthesis, to optimize the production of the compound and its derivatives
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Detailed spectroscopic analyses to fully characterize the compound's structural and electronic properties
These technological approaches would enhance the efficiency and depth of research on this compound, potentially accelerating its development for specific applications.
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